6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione
Brand Name: Vulcanchem
CAS No.: 1076198-93-0
VCID: VC0022735
InChI: InChI=1S/C14H14N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2
SMILES: C1CC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1
Molecular Formula: C14H14N2O2
Molecular Weight: 242.278

6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione

CAS No.: 1076198-93-0

Cat. No.: VC0022735

Molecular Formula: C14H14N2O2

Molecular Weight: 242.278

* For research use only. Not for human or veterinary use.

6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione - 1076198-93-0

Specification

CAS No. 1076198-93-0
Molecular Formula C14H14N2O2
Molecular Weight 242.278
IUPAC Name 6-benzyl-1,2,3,4-tetrahydropyrrolo[3,4-b]pyridine-5,7-dione
Standard InChI InChI=1S/C14H14N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2
Standard InChI Key JJFNYKMZELJLBL-UHFFFAOYSA-N
SMILES C1CC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1

Introduction

Chemical Structure and Properties

6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione is characterized by a complex molecular structure that combines several important functional groups. The compound features a pyrrolopyridine core with a benzyl substituent and two carbonyl groups forming a dione system. This structural arrangement contributes to its utility as a pharmaceutical intermediate.

Physical and Chemical Characteristics

The physical and chemical properties of 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione are summarized in Table 1, which provides essential data for researchers working with this compound.

Table 1: Physical and Chemical Properties of 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione

PropertyValue
CAS No.1076198-93-0
IUPAC Name6-benzyl-1,2,3,4-tetrahydropyrrolo[3,4-b]pyridine-5,7-dione
Molecular FormulaC14H14N2O2
Molecular Weight242.278 g/mol
Standard InChIInChI=1S/C14H14N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2
Standard InChIKeyJJFNYKMZELJLBL-UHFFFAOYSA-N
SMILESC1CC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)NC1
Synonyms3,4-Dihydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione

These properties play a crucial role in determining the compound's reactivity, stability, and potential applications in pharmaceutical synthesis. The molecular structure contains key functional groups that can participate in various chemical reactions, making this compound versatile in organic synthesis processes.

Structural Features and Reactivity

The structure of 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione contains several reactive centers that contribute to its chemical behavior. The pyrrolopyridine scaffold provides a rigid framework, while the dione functionality offers sites for potential modification. The benzyl group adds lipophilicity and potential for additional derivatization, factors that are particularly valuable in medicinal chemistry contexts.

The compound's reactivity is primarily determined by the presence of the imide group (the dione system) and the partially reduced pyridine ring. These functional groups allow for selective modifications that can be exploited in the synthesis of more complex molecules with specific biological activities.

Synthesis Methods

The synthesis of 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione involves several key steps and requires careful control of reaction conditions to achieve good yields and purity.

Conventional Synthetic Route

The conventional synthesis typically involves the coupling of pyridine-2,3-dicarboxylic acid with benzylamine, followed by crucial de-aromatization steps. This multi-step process is designed to construct the heterocyclic scaffold while introducing the necessary functional groups at specific positions.

The synthetic pathway generally proceeds through the following stages:

  • Reaction of pyridine-2,3-dicarboxylic acid with benzylamine to form an intermediate amide

  • Cyclization to form the imide structure

  • Selective reduction of the pyridine ring to generate the tetrahydro derivative

  • Final purification steps to obtain the product with high purity

These steps require careful control of reaction conditions, including temperature, solvent systems, and catalyst selection, to optimize yield and minimize the formation of unwanted byproducts.

Recent Advances in Synthesis

Recent research has focused on improving the efficiency and environmental sustainability of the synthesis process. Efforts have been directed toward:

  • Developing more environmentally friendly reaction conditions using greener solvents and reagents

  • Reducing the number of purification steps required, thereby minimizing waste generation

  • Implementing more cost-effective synthetic routes suitable for larger-scale production

  • Exploring catalytic methods that improve selectivity and yield

These advancements aim to make the production of 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione more economically viable and environmentally sustainable, especially important considering its potential applications in pharmaceutical development.

Applications in Pharmaceutical Research

6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione serves primarily as a key intermediate in the synthesis of more complex pharmaceutical compounds, particularly those with potential therapeutic applications.

Role as a Pharmaceutical Intermediate

This compound functions as a valuable building block in the production of more complex molecules, particularly azabicyclo pyridine derivatives. These derivatives have significant importance in the manufacture of pharmaceutical compounds, including quinolone and naphthyridine derivatives, which are notable for their antibacterial properties.

The structural features of 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione allow for selective modifications at specific positions, enabling the synthesis of diverse libraries of compounds with potential biological activities. This versatility makes it particularly valuable in medicinal chemistry and drug discovery programs.

Relationship to Other Bioactive Pyrrolopyridines

While specific biological activity data for 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione itself is limited in the available literature, it belongs to the broader class of pyrrolopyridines, which have demonstrated diverse biological activities. Research on related pyrrolopyridine structures has revealed their potential in treating various conditions, including diseases of the nervous and immune systems, as well as showing antidiabetic, antimycobacterial, antiviral, and antitumor activities .

For instance, some pyrrolo[3,4-c]pyridine derivatives have been studied as analgesic and sedative agents, while others have shown promise in treating neurological and immunological disorders. The structural similarities between these compounds and 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione suggest potential areas for future research on its biological activities .

Current Research and Development

Research on 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione continues to evolve, with several key areas of focus emerging in recent investigations.

Optimization of Synthetic Processes

Current research efforts are directed toward optimizing the synthesis of this compound, with particular emphasis on:

  • Developing more efficient synthetic routes with fewer steps

  • Employing catalytic methods that improve reaction selectivity and yield

  • Implementing flow chemistry techniques for continuous production

  • Exploring biocatalytic approaches for specific transformation steps

These optimizations aim to make the production of 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione more scalable and cost-effective, which is particularly important for its applications in pharmaceutical synthesis.

Comparison with Related Compounds

Understanding the similarities and differences between 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione and related compounds provides valuable context for researchers working in this field.

Structural Analogues and Derivatives

A closely related compound is 6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione (CAS: 128740-13-6), which differs from the target compound by having additional reduction at the 4a and 7a positions. This results in a slightly higher molecular weight (244.3 g/mol) and a different molecular formula (C14H16N2O2) .

Another related compound is (4Ar,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride, which is essentially the hydrochloride salt of the hexahydro derivative, with specific stereochemistry at the 4a and 7a positions .

Table 2: Comparison of 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Differences
6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dioneC14H14N2O2242.2781076198-93-0Base compound with tetrahydropyridine moiety
6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dioneC14H16N2O2244.3128740-13-6Additional reduction at 4a and 7a positions
(4Ar,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione;hydrochlorideC14H16N2O2·HCl280.75Not specifiedHydrochloride salt with specific stereochemistry

These structural variations can significantly affect the physical properties, reactivity, and potential biological activities of the compounds, making them valuable for different applications in pharmaceutical research .

Broader Class of Pyrrolopyridines

6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione belongs to the broader class of pyrrolopyridines, which includes several structural isomers with varying fusion patterns between the pyrrole and pyridine moieties. Notable among these are the pyrrolo[3,4-c]pyridines, which have been more extensively studied for their biological activities.

Research on pyrrolo[3,4-c]pyridine derivatives has revealed their potential as analgesic and sedative agents, as well as their ability to treat diseases of the nervous and immune systems. Some derivatives have also shown antidiabetic, antimycobacterial, antiviral, and antitumor activities .

For example, pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been tested for their ability to increase insulin sensitivity in mouse adipocytes, with some compounds showing significant activity. Other derivatives have been evaluated as aldose reductase inhibitors with potential applications in treating diabetic complications .

Future Research Directions

The ongoing investigation of 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione and related compounds suggests several promising directions for future research.

Advanced Synthetic Methodologies

Future research might also focus on developing more advanced synthetic methodologies for producing 6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione and its derivatives. Potential areas of development include:

  • Application of flow chemistry techniques for continuous production

  • Development of enantioselective synthesis methods for producing stereochemically pure compounds

  • Exploration of biocatalytic approaches for specific transformation steps

  • Implementation of green chemistry principles to minimize environmental impact

These methodological advancements could significantly enhance the accessibility and utility of this compound in pharmaceutical research and development.

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